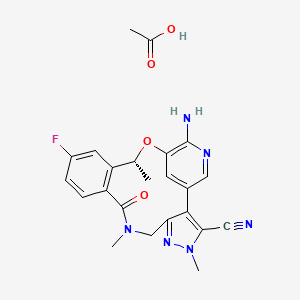

Lorlatinib acetate

Description

Properties

IUPAC Name |

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNAIBLTPYGILH-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924207-18-0 | |

| Record name | Lorlatinib acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORLATINIB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Lorlatinib Acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the chemical synthesis, purification, and analytical characterization of Lorlatinib. Lorlatinib is a third-generation, highly potent, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] The molecule's complex macrocyclic structure presents significant synthetic challenges, which have been overcome through a convergent and optimized manufacturing process.[5]

Mechanism of Action: Targeting ALK/ROS1 Signaling

Lorlatinib functions as an ATP-competitive inhibitor of ALK and ROS1 kinases.[6][7] In certain cancers, chromosomal rearrangements lead to the creation of abnormal ALK or ROS1 fusion proteins. These constitutively active kinases drive oncogenic signaling, promoting uncontrolled cell growth and survival.[8] Lorlatinib binds to the ATP-binding pocket of these kinases, blocking their activity and halting the phosphorylation of downstream targets.[8] This effectively disrupts critical signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to apoptosis of cancer cells.[8] A key advantage of Lorlatinib is its ability to cross the blood-brain barrier and its broad-spectrum potency against most known ALK resistance mutations, including the challenging G1202R mutation.[2][6]

Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Chemical Synthesis of Lorlatinib

The large-scale synthesis of Lorlatinib is a convergent process, which involves the independent preparation of two key fragments followed by their coupling and a final macrolactamization to form the core structure.[5] This approach allows for efficient production in kilogram quantities.[5]

Caption: Convergent synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Aminopyrazole Nitrile Fragment [5][9]

-

Bis-bromination: Commercially available pyrazole ester 308 is subjected to bis-bromination to yield the dibrominated intermediate 309 .

-

N-Alkylation: A Boc-protected methylamine equivalent is deprotonated with sodium hydride and added to intermediate 309 to afford the N-alkylated pyrazole 311 .

-

Hydrolysis: The ester group of 311 is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Amidation: The resulting acid is converted to a primary amide using standard amide coupling reagents.

-

Dehydration: The primary amide is dehydrated to furnish the target aminopyrazole nitrile fragment 312 .

Protocol 2: Synthesis of Chiral Pyridine Ether Fragment [5][9]

-

Enantioselective Reduction: Commercial ketone 313 undergoes a highly efficient and enantioselective reduction. While chemical reagents were explored, a biocatalytic reduction using a ketoreductase enzyme was identified as the optimal method, proceeding in high yield and selectivity on a large scale to produce chiral alcohol 314 .[5][9]

-

Alcohol Activation: The chiral secondary alcohol of 314 is activated as a good leaving group, typically by conversion to a methanesulfonate (mesylate) ester.

-

S N 2 Displacement: The activated alcohol is displaced via an S N 2 reaction with 2-amino-3-hydroxypyridine (315 ) to form the critical pyridine ether bond, yielding intermediate 316 .

-

Carbonylation & Functionalization: The aryl iodide of 316 is converted to a methyl ester (317 ) via a palladium-catalyzed carbonylation.[5] Subsequent bromination of the pyridine ring followed by bis-Boc protection of the amino group and Miyaura borylation yields the Suzuki coupling precursor 318 .[5]

Protocol 3: Final Assembly and Macrolactamization to this compound [5]

-

Suzuki Coupling: The aminopyrazole fragment 312 is coupled with the pyridine ether fragment 318 using a palladium catalyst and a base such as cesium fluoride. Slow addition of 318 is crucial to suppress homocoupling side reactions, enabling high yields of the coupled product 319 .[5]

-

Deprotection and Hydrolysis: The three Boc protecting groups on intermediate 319 are removed under acidic conditions. Following neutralization, a nitrile-sparing ester hydrolysis using potassium trimethylsilanolate (KOTMS) yields the macrolactamization precursor 320 , which precipitates as a crystalline solid.[5]

-

Macrolactamization: The key macrocyclic ring is formed via an amide bond. A dilute solution of precursor 320 in DMF is added slowly over an extended period (e.g., 14 hours) to a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in ethyl acetate.[5] The high-dilution conditions minimize intermolecular coupling.[5]

-

Purification and Isolation of Acetate Solvate: Following an aqueous workup, the crude Lorlatinib free base is treated with acetic acid. This induces crystallization and allows for the isolation of Lorlatinib as its acetic acid solvate in high purity.[5]

Purification and Analytical Data

The final purification of Lorlatinib is achieved through crystallization. The process described in the large-scale synthesis yields the acetic acid solvate directly.[5] Alternative purification methods can yield different polymorphic forms by re-slurrying or crystallizing the free base from various solvents like methanol, isopropanol, or heptane.[10]

Table 1: Key Reaction Yields and Purity

| Step | Product | Reported Yield | Purity | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Chiral Alcohol (314 ) | High Yield | >99% ee | [5] |

| Suzuki Coupling | Coupled Intermediate (319 ) | High Yield | <3% homocoupling | [5] |

| Macrolactamization & Crystallization | this compound | 56% | >99.2% |[5] |

Table 2: Biological Activity of Lorlatinib

| Target | Assay | Value | Reference |

|---|---|---|---|

| ROS1 | K i | <0.025 nM | [11] |

| ALK (wild-type) | K i | <0.07 nM | [11] |

| ALK L1196M | K i | 0.7 nM | [11] |

| ALK G1202R | IC 50 | 77-113 nM |[11] |

Quality Control and Analytical Methods

Purity and identity are typically confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry. Several RP-HPLC methods have been developed for the routine analysis of Lorlatinib in bulk and pharmaceutical dosage forms.[4][12]

Table 3: Representative Analytical Parameters for Lorlatinib Purity Assessment (RP-HPLC)

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Eclipse plus C18 (250mm x 4.6mm, 3µm) | Hypersil C18 (150mm x 4.6mm, 5µm) | [4],[12] |

| Mobile Phase | Phosphate buffer (pH 4.2) : ACN : MeOH (50:30:20) | Water : Methanol (75:25) | [4],[12] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [4],[12] |

| Detection | UV at 310 nm | UV at 310 nm | [4],[12] |

| Retention Time | ~7.87 min | ~3.51 min |[4],[12] |

Conclusion

The synthesis of this compound is a notable achievement in medicinal and process chemistry, enabling large-scale production of a complex, macrocyclic active pharmaceutical ingredient. The convergent strategy, highlighted by a highly efficient biocatalytic reduction and a carefully optimized Suzuki coupling and macrolactamization sequence, delivers the final product with high yield and purity.[5] The final purification via crystallization with acetic acid provides a stable solvate suitable for formulation.[5] The detailed protocols and analytical methods outlined in this guide serve as a valuable resource for professionals engaged in the research and development of targeted cancer therapies.

References

- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ijrpr.com [ijrpr.com]

- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Page loading... [wap.guidechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Method Development and Validation of Lorlatinib by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Lorlatinib Crystal Forms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Like many pharmaceutical compounds, lorlatinib can exist in multiple crystalline forms, a phenomenon known as polymorphism. This technical guide provides an in-depth analysis of the known crystalline forms of lorlatinib, with a particular focus on the available data for the lorlatinib acetate solvate.

The development of lorlatinib has led to the identification of several polymorphic and solvated forms, including a crystalline acetic acid solvate, often referred to as Form 3. However, it has been noted that solvated forms can present challenges for drug development, particularly concerning physical stability. This has led to the development of more stable forms, such as the anhydrous free base (Form 7) and a free base hydrate (Form 24), which have been more extensively characterized.[1] This guide will summarize the available structural data for the this compound form and provide a comparative analysis with other significant crystalline forms.

Experimental Protocols

The structural characterization of lorlatinib crystal forms employs a range of analytical techniques to elucidate their unique physicochemical properties. The following are detailed methodologies for the key experiments cited in the characterization of lorlatinib polymorphs.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a primary technique for distinguishing different crystalline forms.

-

Instrumentation : A Bruker-Axis/D8 ADVANCE (DAVINCI) X-ray diffractometer is a commonly used instrument.

-

Radiation Source : CuKα radiation with a wavelength of 1.5406 Å is typically employed.

-

Scan Parameters : Data is collected using a continuous scan at a rate of 0.03°/min.

-

Sample Preparation : Samples are generally packed into a standard sample holder. For quantitative analysis, the measured PXRD pattern of a new form can be aligned with a simulated pattern from single-crystal data, if available.[2]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State NMR (ssNMR) provides information about the local chemical environment of atoms in the crystal lattice. Both 13C and 19F ssNMR are utilized for lorlatinib, which contains fluorine.

-

Instrumentation : A Bruker-Avance solid-state NMR spectrometer is a suitable instrument.

-

13C ssNMR : Spectra are typically acquired using a cross-polarization magic-angle spinning (CPMAS) probe.

-

19F ssNMR : Spectra are acquired using a magic-angle spinning (MAS) probe.

-

Chemical Shift Referencing : Chemical shifts for 19F ssNMR are often referenced to an external sample of trifluoroacetic acid (50% v/v in H2O) at -76.54 ppm.[3]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about vibrational modes in a molecule.

-

Instrumentation : A RAM II FT Raman module attached to a Vertex 70 FTIR spectrometer (Bruker, UK) is a representative instrument.[2]

-

Laser Source : A 1064 nm Nd:YAG laser is a common excitation source.

-

Data Collection : Spectra are typically collected over a specific wavenumber range (e.g., 3600 cm-1 to 200 cm-1) with a set number of scans.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the crystalline forms.

-

DSC Instrumentation : A Mettler Polymer DSC R instrument is an example of the equipment used.[4]

-

DSC Experimental Conditions : A sample is heated in an aluminum pan with a pierced lid at a defined heating rate, commonly 10 K/min, under a nitrogen purge.[4]

-

TGA Instrumentation : A Mettler TGA/DSC 1 instrument is a suitable example.

-

TGA Experimental Conditions : A sample is heated in an aluminum pan at a defined heating rate, typically 10 K/min, under a nitrogen purge.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of new polymorphic forms of an active pharmaceutical ingredient like lorlatinib.

Data Presentation: Structural and Physicochemical Properties

The following tables summarize the available quantitative data for various crystalline forms of lorlatinib. It is important to note that detailed public data for the this compound solvate (Form 3) is limited.

Table 1: Powder X-ray Diffraction Data for Selected Lorlatinib Crystal Forms

| 2θ (°) [±0.2°] | Form 7 (Anhydrous Free Base)[2] | Form 24 (Free Base Hydrate)[5] | Form B (Anhydrous Free Base)[4] |

| 8.7 | ✓ | ||

| 8.8 | ✓ | ||

| 9.6 | ✓ | ||

| 9.7 | ✓ | ||

| 10.1 | ✓ | ||

| 10.9 | ✓ | ||

| 11.2 | ✓ | ||

| 11.8 | ✓ | ||

| 12.6 | ✓ | ||

| 14.3 | ✓ | ||

| 15.2 | ✓ | ||

| 16.2 | ✓ | ||

| 17.2 | ✓ | ||

| 17.3 | ✓ | ||

| 17.6 | ✓ | ||

| 18.8 | ✓ | ✓ | |

| 21.5 | ✓ | ||

| 21.9 | ✓ | ||

| 23.2 | ✓ |

Table 2: Spectroscopic Data for Selected Lorlatinib Crystal Forms

| Technique | Parameter | Form 7 (Anhydrous Free Base)[2] | Form 24 (Free Base Hydrate)[6] |

| Raman | Wavenumber (cm-1) [±2 cm-1] | 2240, 2229, 1619, 1553, 774 | Not Available |

| 13C ssNMR | Chemical Shift (ppm) [±0.2 ppm] | 142.1, 112.3, 39.1 | 136.2, 41.2, 40.2 |

| 19F ssNMR | Chemical Shift (ppm) [±0.2 ppm] | -108.2, -115.2 | Not Available |

Table 3: Thermal Analysis Data for Lorlatinib Form B

| Technique | Parameter | Value[4] |

| DSC | Onset of Endotherm | 191 ± 5 °C |

| DSC | Peak of Endotherm | 198 ± 5 °C |

Structural Analysis of this compound (Form 3)

The crystalline acetic acid solvate of lorlatinib, designated as Form 3, is described in patent literature, notably WO2014207606.[4] This form is characterized as containing approximately one molecule of acetic acid per molecule of lorlatinib.[4]

Preparation

The preparation of this compound Form 3 involves the crystallization of lorlatinib from acetic acid. A general procedure involves dissolving the lorlatinib free base in acetic acid, followed by crystallization, isolation, and drying of the resulting solid. This form has also been used as a starting material for the preparation of other polymorphic forms, such as Form 7.[2]

Structural and Physicochemical Properties

Comparative Analysis with Other Crystal Forms

Lorlatinib Anhydrous Free Base (Form 7)

Form 7 is an anhydrous, non-solvated crystalline form of lorlatinib free base. It is characterized by high crystallinity, high purity, low hygroscopicity, and favorable dissolution and mechanical properties. Due to its improved physical stability compared to the acetic acid solvate, Form 7 is a preferred form for pharmaceutical formulations. Its distinct PXRD pattern, with characteristic peaks at approximately 9.6, 10.1, 12.6, 14.3, 16.2, and 17.3 °2θ, allows for its unambiguous identification.[2]

Lorlatinib Free Base Hydrate (Form 24)

Form 24 is a crystalline hydrate of lorlatinib free base. It has been developed to have improved physical stability in aqueous-based formulations.[1] This form is distinct from other hydrated forms and the anhydrous form, with a unique PXRD pattern characterized by peaks at approximately 8.8, 9.7, 10.9, 17.6, and 18.8 °2θ.[5]

Conclusion

The structural analysis of lorlatinib reveals a complex landscape of polymorphism. While the this compound crystal form (Form 3) has been identified as a crystalline solvate, detailed public information on its structural and physicochemical properties is limited. The challenges associated with its physical stability have led to the development and extensive characterization of more stable crystalline forms, namely the anhydrous free base (Form 7) and the hydrated free base (Form 24). For researchers and drug development professionals, a thorough understanding of the properties of these different solid-state forms is crucial for the successful formulation and commercialization of lorlatinib-based therapies. Further research into the single-crystal structure of Form 3 would be beneficial for a more complete understanding of its properties and its relationship to the other polymorphic forms of lorlatinib.

References

- 1. data.epo.org [data.epo.org]

- 2. data.epo.org [data.epo.org]

- 3. tdcommons.org [tdcommons.org]

- 4. WO2021069571A1 - Polymorph of lorlatinib - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Kinase Inhibitory Profile of Lorlatinib Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib acetate is a third-generation, ATP-competitive, macrocyclic tyrosine kinase inhibitor (TKI) that potently targets Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Developed to overcome resistance to earlier-generation ALK inhibitors, lorlatinib exhibits significant activity against a wide range of ALK mutations and demonstrates excellent penetration of the blood-brain barrier. This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The in vitro potency of this compound has been extensively characterized against its primary targets, ALK and ROS1, including various clinically relevant resistance mutations in ALK. The following tables summarize the key inhibitory activities reported as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values.

Table 1: Inhibitory Activity against Primary Targets (ALK and ROS1)

| Target | Parameter | Value (nM) |

| ALK (Wild-Type) | Ki | <0.07 |

| ROS1 | Ki | <0.025 |

Table 2: Inhibitory Activity against ALK Resistance Mutations

| ALK Mutant | Parameter | Value (nM) |

| L1196M | Ki | 0.7 |

| G1202R | IC50 | 80 |

| G1269A | IC50 | 14 - 80 |

| I1151Tins | IC50 | 38 - 50 |

| F1174L | IC50 | 0.2 |

Table 3: Cellular Activity against ALK and ROS1

| Cell Line Model | Parameter | Value (nM) |

| Mouse BAF3 cells harboring CD74-ROS1 | IC50 | 1.2 |

| Human EML4-fused ALK F1174L mutant in mouse NIH-3T3 | IC50 | 0.2 |

Kinase Selectivity Profile

Lorlatinib was evaluated in biochemical assays against a broad panel of 206 recombinant kinases to determine its selectivity. Of these, only a small number of off-target kinases showed significant inhibition. While specific IC50 values for all these kinases are not publicly available, DrugBank lists the following as additional kinases inhibited by lorlatinib in vitro: TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK.[1] This high degree of selectivity contributes to a more favorable safety profile by minimizing off-target effects.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize the kinase inhibitory profile of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase. A common method is a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen®.

Objective: To determine the IC50 or Ki of lorlatinib against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., ALK, ROS1)

-

Specific peptide or protein substrate

-

This compound, serially diluted

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP for radiometric assays)

-

Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

-

96- or 384-well assay plates

-

(For radiometric assay) Phosphocellulose paper or membrane, scintillation counter

-

(For TR-FRET) Lanthanide-labeled antibody and a fluorescent tracer, a microplate reader capable of TR-FRET measurements

Procedure:

-

Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include control wells with DMSO (vehicle) and a known potent inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

TR-FRET Assay: Stop the reaction by adding a solution containing EDTA and the detection reagents (e.g., lanthanide-labeled antibody and tracer). After an incubation period to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each lorlatinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the lorlatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Phosphorylation Assay)

Cellular assays assess the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment. A common method is a sandwich enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of the target kinase.

Objective: To determine the cellular IC50 of lorlatinib for the inhibition of ALK or ROS1 phosphorylation.

Materials:

-

Cancer cell lines expressing the target kinase (e.g., NSCLC cell lines with ALK or ROS1 rearrangements).

-

Cell culture medium and supplements.

-

This compound, serially diluted.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Sandwich ELISA kit for the phosphorylated target (e.g., Phospho-ALK ELISA kit).

-

Microplate reader.

Procedure:

-

Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

-

ELISA:

-

Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for the target protein (e.g., total ALK).

-

Incubate to allow the target protein to bind.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.

-

Incubate and wash.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash.

-

Add the enzyme substrate to develop a colorimetric or chemiluminescent signal.

-

-

Data Analysis: Measure the signal using a microplate reader. Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or a loading control). Calculate the percentage of inhibition of phosphorylation at each lorlatinib concentration and determine the IC50 value as described for the biochemical assay.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

These assays measure the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of lorlatinib for inhibiting the proliferation of ALK- or ROS1-driven cancer cells.

Materials:

-

Cancer cell lines with ALK or ROS1 rearrangements.

-

Cell culture medium and supplements.

-

This compound, serially diluted.

-

Opaque-walled 96- or 384-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in opaque-walled multiwell plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.

-

Incubation: Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

-

Assay Protocol:

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of viability at each lorlatinib concentration relative to the DMSO-treated control cells and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow.

Caption: Simplified ALK signaling pathway and the point of inhibition by Lorlatinib.

Caption: Simplified ROS1 signaling pathway and the point of inhibition by Lorlatinib.

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of ALK and ROS1, including a broad spectrum of ALK resistance mutations. Its in vitro profile, characterized by low nanomolar IC50 and Ki values against its primary targets and high selectivity across the kinome, underscores its rational design as a powerful therapeutic agent for ALK- and ROS1-driven malignancies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of the biochemical and cellular effects of lorlatinib and other kinase inhibitors.

References

The Structure-Activity Relationship of Lorlatinib Acetate: A Macrocyclic Approach to Overcoming Kinase Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in cases of resistance to first- and second-generation inhibitors.[3][4] A key feature of lorlatinib's design is its macrocyclic structure, which confers broad-spectrum potency against a wide range of ALK resistance mutations and facilitates penetration of the blood-brain barrier, a common site of metastasis in NSCLC.[3][5] This technical guide delves into the core structure-activity relationship (SAR) studies of lorlatinib acetate, providing a comprehensive overview of the key structural modifications that led to its potent and selective profile.

Core Structure and Pharmacophore

The chemical structure of lorlatinib is (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][6][7]benzoxadiazacyclotetradecine-3-carbonitrile.[1] Its macrocyclic nature is a departure from the linear structures of earlier ALK inhibitors like crizotinib, alectinib, and ceritinib. This macrocycle helps to pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the kinase and thereby enhancing potency.[5]

The key pharmacophoric elements of lorlatinib include:

-

A substituted pyrazole ring: This moiety, with its cyano and methyl groups, plays a crucial role in binding to the hinge region of the ALK kinase domain.

-

An aminopyridine ring: This group forms critical hydrogen bonds within the ATP-binding pocket.

-

A fluorinated phenyl ring: This portion of the molecule contributes to hydrophobic interactions and can influence pharmacokinetic properties.

-

A chiral methyl group: The stereochemistry at this position is critical for optimal binding and potency.

-

The macrocyclic linker: This connects the different pharmacophoric elements, constraining the molecule in an optimal binding conformation.

Structure-Activity Relationship (SAR) Studies

The development of lorlatinib involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The following sections and tables summarize the key findings from these investigations.

Biochemical and Cellular Potency

The inhibitory activity of lorlatinib and its analogs was evaluated in both biochemical assays, measuring direct kinase inhibition, and cellular assays, assessing the inhibition of ALK phosphorylation and cell proliferation in ALK-dependent cell lines.

Table 1: Biochemical Inhibitory Activity (Ki) of Lorlatinib Against Wild-Type and Mutant ALK and ROS1

| Kinase Target | Lorlatinib Ki (nM) | Reference |

| ALK (Wild-Type) | <0.07 | [8] |

| ALK L1196M | 0.7 | [8] |

| ROS1 | <0.025 | [9] |

Table 2: Cellular Inhibitory Activity (IC50) of Lorlatinib Against Various ALK Mutations

| ALK Mutant | Cellular IC50 (nM) | Reference |

| ALK L1196M | 15-43 | [9] |

| ALK G1269A | 14-80 | [9] |

| ALK I1151Tins | 38-50 | [9] |

| ALK G1202R | 77-113 | [9] |

These data demonstrate lorlatinib's potent inhibition of wild-type ALK and ROS1, as well as its ability to overcome common resistance mutations that confer resistance to earlier-generation inhibitors.

Impact of Macrocyclization

The macrocyclic structure is a defining feature of lorlatinib. Studies on acyclic analogs revealed a significant drop in potency, highlighting the importance of the constrained conformation for effective binding to the ALK kinase domain. The macrocycle helps to position the key pharmacophoric elements optimally within the ATP binding pocket, leading to enhanced inhibitory activity.

Modifications to the Pyrazole Ring

The substituents on the pyrazole ring were found to be critical for activity. The cyano group is essential for potent inhibition, likely through interactions with the hinge region of the kinase. Modifications to the N-methyl group generally led to a decrease in potency, indicating its importance for proper orientation within the binding site.

Influence of the Fluorophenyl Group

The fluorine substitution on the phenyl ring was shown to improve metabolic stability and pharmacokinetic properties without compromising inhibitory activity. Analogs with different substitution patterns on this ring were explored, but the fluoro-substituted version provided the best overall profile.

Stereochemistry of the Chiral Center

The stereochemistry of the methyl group on the macrocyclic linker is crucial. The (R)-enantiomer, which is the configuration in lorlatinib, was found to be significantly more potent than the (S)-enantiomer. This suggests a specific steric interaction within the binding pocket that favors the (R)-configuration.

Signaling Pathways and Experimental Workflows

To understand the context of lorlatinib's action and the methods used to evaluate its SAR, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: ALK/ROS1 Signaling Pathways Inhibited by Lorlatinib.

Caption: Experimental Workflow for Lorlatinib SAR Studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following sections outline the typical protocols for the key experiments cited in the development of lorlatinib.

Biochemical Kinase Assays

LanthaScreen™ Eu Kinase Binding Assay for ALK/ROS1

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to determine the affinity of inhibitors for a kinase.

-

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. FRET occurs when both are bound. A test compound competes with the tracer, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant ALK or ROS1 kinase (tagged, e.g., with GST)

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a 3x solution of the test compound in the kinase buffer.

-

Prepare a 3x solution of the kinase/antibody mixture in the kinase buffer.

-

Prepare a 3x solution of the tracer in the kinase buffer.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value, which can then be converted to a Ki value.[5]

-

Cell-Based Assays

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.

-

Materials:

-

ALK- or ROS1-dependent cancer cell line (e.g., H3122, Ba/F3 expressing EML4-ALK)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds serially diluted in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96- or 384-well plates

-

-

Procedure:

-

Seed cells into the wells of an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Western Blotting for ALK Phosphorylation

This technique is used to assess the inhibition of ALK autophosphorylation in treated cells.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

-

Materials:

-

ALK-dependent cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ALK (e.g., Tyr1604) and anti-total ALK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (anti-p-ALK or anti-total ALK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.[10][11]

-

In Vivo Models

ALK-Positive NSCLC Xenograft Models

These models are used to evaluate the in vivo efficacy of lorlatinib and its analogs.

-

Principle: Human ALK-positive NSCLC cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

ALK-positive NSCLC cell line (e.g., H3122) or patient-derived xenograft (PDX) tissue

-

Test compounds formulated for oral administration

-

Calipers for measuring tumor volume

-

-

Procedure:

-

Implant cancer cells or tumor fragments into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., daily by oral gavage) and vehicle control.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ALK).

-

For studies on brain metastases, intracranial injection of tumor cells can be performed, and brain tumor growth can be monitored by bioluminescence imaging.[12]

-

Conclusion

The structure-activity relationship studies of this compound have provided a clear roadmap for the design of potent, selective, and brain-penetrant macrocyclic kinase inhibitors. The key to lorlatinib's success lies in its unique macrocyclic structure, which pre-organizes the pharmacophoric elements for optimal binding to the ALK and ROS1 kinase domains, even in the presence of resistance mutations. The detailed understanding of the SAR, derived from a combination of biochemical, cellular, and in vivo assays, has been instrumental in the development of this important therapeutic agent for patients with ALK-positive NSCLC. The experimental protocols outlined in this guide provide a foundation for future research aimed at developing the next generation of kinase inhibitors to overcome emerging resistance mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. In Vivo Approaches to Assessing the Blood–Brain Barrier [ouci.dntb.gov.ua]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assayquant.com [assayquant.com]

- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ashpublications.org [ashpublications.org]

Physicochemical Properties of Lorlatinib Acetate for Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorlatinib, a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor, presents unique challenges and opportunities in formulation development due to its specific physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits low solubility and low permeability, necessitating advanced formulation strategies to ensure adequate bioavailability. This guide provides a comprehensive overview of the critical physicochemical characteristics of lorlatinib acetate, including its solubility, pKa, lipophilicity, melting point, polymorphism, and stability. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the signaling pathways inhibited by lorlatinib, offering a complete picture for formulation scientists and drug development professionals.

Introduction

Lorlatinib is a key therapeutic agent for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including cases with brain metastases due to its ability to penetrate the blood-brain barrier. The clinical efficacy of an orally administered drug like lorlatinib is intrinsically linked to its physicochemical properties, which govern its dissolution, absorption, and overall bioavailability. This technical guide serves as a resource for researchers and formulation scientists, consolidating the available data on lorlatinib's properties to aid in the rational design of effective drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, bioavailable, and manufacturable dosage form. The key properties of lorlatinib are summarized below.

Solubility

Lorlatinib is characterized by its pH-dependent solubility, a critical factor for its formulation. It is a weak base and demonstrates higher solubility in acidic environments, which is consistent with the presence of a basic functional group in its structure.[1] This property significantly influences its dissolution in the gastrointestinal tract.

Table 1: Solubility of Lorlatinib

| Parameter | Value | Reference |

| Aqueous Solubility (pH > 4.5) | Very Low | [2] |

| Aqueous Solubility (neutral water) | 0.17 mg/mL | [3] |

| Solubility in 0.1 M HCl | High | [2] |

| Solubility at pH 2.55 | 32.38 mg/mL | [4] |

| Solubility at pH 8.02 | 0.17 mg/mL | [4] |

pKa and Lipophilicity (LogP)

The ionization constant (pKa) and the partition coefficient (LogP) are crucial for predicting the absorption and distribution of a drug. The pKa value indicates the pH at which the drug is 50% ionized, affecting its solubility and permeability across biological membranes. The LogP value is a measure of a drug's lipophilicity, which influences its ability to cross cell membranes.

Table 2: pKa and LogP of Lorlatinib

| Parameter | Value | Reference |

| pKa (Strongest Basic) | 5.71 (Predicted) | [5] |

| pKa | 4.92 | [1] |

| LogP | 2.01 (Predicted) | [5] |

| Log of Distribution Coefficient (octanol/water) at pH 9 | 2.45 | [4] |

Melting Point and Polymorphism

The melting point and polymorphic form of an API can impact its stability, solubility, and dissolution rate. Lorlatinib is known to exist in multiple crystalline forms (polymorphs) as well as an amorphous form. Different polymorphs can have distinct physicochemical properties.

Table 3: Melting Point and Polymorphic Forms of Lorlatinib

| Parameter | Value | Reference |

| Melting Point | 184-187°C | [6] |

| Melting Point Onset (Form B) | 191 ± 5 °C | [7] |

| Known Polymorphic Forms | Form 1, 2, 3, 7, B, M, S, N, S1, Amorphous | [7][8] |

Stability

Stability testing is essential to determine the shelf-life of a drug product and to identify potential degradation pathways. Lorlatinib is reported to be a stable compound under recommended storage conditions.

Table 4: Stability of Lorlatinib

| Parameter | Observation | Reference |

| Hygroscopicity | Non-hygroscopic | [9] |

| Solid-State Stability | Stable, with a 24-month expiration for tablets at controlled room temperature. | [9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of lorlatinib.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Media: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 8.0) to mimic the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of lorlatinib powder to a vial containing a known volume of the prepared buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. Analyze the concentration of lorlatinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

-

Sample Preparation: Dissolve a precisely weighed amount of lorlatinib in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

LogP Determination (Reverse-Phase HPLC Method)

This method provides an indirect measure of the octanol-water partition coefficient.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of lorlatinib.

-

Chromatography: Inject lorlatinib and the standard compounds onto a reverse-phase HPLC column (e.g., C18).

-

Data Analysis: Determine the retention time for each compound. Calculate the capacity factor (k') for each. A linear relationship is established between the log(k') of the standard compounds and their known LogP values. The LogP of lorlatinib is then interpolated from this calibration curve.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the API.

-

DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount of lorlatinib (typically 2-5 mg) into an aluminum pan and seal it.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The resulting thermogram will show endothermic or exothermic events, such as melting, as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

-

-

TGA Protocol:

-

Sample Preparation: Place a small, accurately weighed sample of lorlatinib onto the TGA balance.

-

Analysis: Heat the sample at a controlled rate in a controlled atmosphere.

-

Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature, indicating thermal decomposition or loss of volatiles.

-

Polymorph Characterization (X-ray Powder Diffraction - XRPD)

XRPD is the primary technique for identifying and characterizing different crystalline forms.

-

Sample Preparation: Prepare a finely powdered sample of lorlatinib.

-

Data Collection: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, with its unique set of peaks at specific 2θ angles, serves as a fingerprint for a particular crystalline form.

Stability Testing (ICH Guidelines)

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Analytical Tests: Perform a battery of tests to assess the physical and chemical stability, including appearance, assay, degradation products, and dissolution (for drug products).

Signaling Pathway and Experimental Workflows

Lorlatinib Mechanism of Action: ALK/ROS1 Signaling Pathway

Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1.[10] This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10]

Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream signaling.

General Experimental Workflow for Physicochemical Characterization

The systematic characterization of an API like lorlatinib follows a logical progression of experiments to build a comprehensive understanding of its properties.

Caption: Workflow for physicochemical characterization of Lorlatinib.

Conclusion

The physicochemical properties of this compound, particularly its low, pH-dependent solubility, classify it as a challenging compound for formulation. A comprehensive understanding of its solubility profile, pKa, lipophilicity, solid-state characteristics, and stability is paramount for the successful development of an oral dosage form with optimal bioavailability. The experimental protocols and data presented in this guide provide a foundational framework for researchers and formulation scientists to devise and evaluate enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome the inherent biopharmaceutical challenges of lorlatinib. The elucidation of its mechanism of action further contextualizes the importance of effective drug delivery to its target sites.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. who.int [who.int]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpps.com [wjpps.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Lorlatinib Acetate: A Deep Dive into its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorlatinib is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) with potent activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) rearrangements.[1][2] Designed to penetrate the blood-brain barrier and overcome a wide spectrum of resistance mutations that emerge during treatment with earlier-generation TKIs, lorlatinib has demonstrated significant clinical efficacy in patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth analysis of lorlatinib's mechanism of action, its profound effects on critical downstream signaling pathways, and the molecular underpinnings of resistance. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction: The Role of ALK and ROS1 in Oncogenesis

Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC cases. These rearrangements lead to the formation of fusion proteins with constitutively active tyrosine kinase domains.[5][6] This aberrant kinase activity triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.[1][7] The relentless activation of these pathways promotes uncontrolled cell proliferation, survival, and metastatic dissemination.[8]

Mechanism of Action of Lorlatinib Acetate

Lorlatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK and ROS1 tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation.[1][2] This blockade effectively abrogates the downstream signaling cascades that are crucial for the growth and survival of cancer cells dependent on these pathways.[1] A key feature of lorlatinib is its macrocyclic structure, which contributes to its high potency and ability to overcome many of the resistance mutations that render first- and second-generation ALK inhibitors ineffective.[9][10]

Impact on Downstream Signaling Pathways

The inhibition of ALK and ROS1 by lorlatinib leads to a significant reduction in the phosphorylation and activation of key downstream effector proteins.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by ALK or ROS1 fusion proteins, this pathway is constitutively active. Lorlatinib treatment leads to a marked decrease in the phosphorylation of MEK and ERK, ultimately inhibiting the transcription of genes involved in cell cycle progression.[1]

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is critical for cell growth, metabolism, and survival. Aberrant ALK and ROS1 activity leads to the phosphorylation and activation of PI3K, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell survival. Lorlatinib effectively suppresses this pathway by inhibiting the phosphorylation of AKT and downstream effectors like S6 ribosomal protein.[11]

The JAK-STAT Pathway

The JAK-STAT pathway is also implicated in ALK-driven oncogenesis, contributing to cell survival and proliferation.[8] Lorlatinib has been shown to reduce the phosphorylation of STAT3, a key mediator of this pathway.[8]

Quantitative Analysis of Lorlatinib's Efficacy

The potency of lorlatinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) in various cell lines and clinical response rates.

Table 1: In Vitro Activity of Lorlatinib (IC50 Values)

| Cell Line / Target | ALK/ROS1 Status | Lorlatinib IC50 (nM) | Reference(s) |

| Ba/F3 EML4-ALK v1 | Wild-type ALK fusion | 1.8 | [11] |

| Ba/F3 EML4-ALK L1196M | Gatekeeper mutation | 18 | [11] |

| Ba/F3 EML4-ALK G1202R | Solvent front mutation | 37 | [11] |

| Ba/F3 EML4-ALK G1202R/L1196M | Compound mutation | 1,116 | [11] |

| H3122 | EML4-ALK v1 | 46 (for G1202R mutant) | [11] |

Table 2: Clinical Efficacy of Lorlatinib in ALK-Positive NSCLC (CROWN Study)

| Outcome | Lorlatinib | Crizotinib | Reference(s) |

| Progression-Free Survival (PFS) at 5 years | 60% | 8% | [3] |

| Objective Response Rate (ORR) | 76% | 58% | [12] |

| Intracranial ORR (patients with baseline brain metastases) | 82% | 23% | [12] |

| Intracranial Complete Response Rate | 71% | 8% | [12] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: ALK/ROS1 downstream signaling pathways inhibited by lorlatinib.

Caption: A typical experimental workflow for Western blot analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of lorlatinib's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of lorlatinib concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Sample Preparation: Treat cells with lorlatinib as described for the cell viability assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ALK, ALK, phospho-ERK, ERK, phospho-AKT, AKT) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Xenograft Model

This model is used to evaluate the antitumor activity of lorlatinib in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 H3122 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth regularly using calipers.

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer lorlatinib (e.g., 1-10 mg/kg) or vehicle control orally once daily.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Analysis: Analyze the tumor growth inhibition and assess for any drug-related toxicity. Tumors can also be harvested for pharmacodynamic studies (e.g., Western blotting or immunohistochemistry).

Mechanisms of Resistance to Lorlatinib

Despite the remarkable efficacy of lorlatinib, acquired resistance can emerge. The primary mechanisms of resistance include:

-

On-target ALK mutations: The development of secondary mutations in the ALK kinase domain can prevent lorlatinib from binding effectively.[9] Compound mutations, where multiple mutations occur in the same ALK allele, are a significant challenge.[11]

-

Bypass signaling pathway activation: The activation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for the inhibition of ALK signaling and promote cell survival.[13]

-

Histological transformation: In some cases, the tumor may transform into a different histological subtype, such as small cell lung cancer, which is not dependent on ALK signaling.

Conclusion

This compound is a highly effective TKI that has significantly improved the prognosis for patients with advanced ALK-positive and ROS1-positive NSCLC. Its ability to potently inhibit ALK and ROS1 and their downstream signaling pathways, coupled with its excellent CNS penetration, makes it a cornerstone of treatment. Understanding the intricacies of its mechanism of action and the molecular basis of resistance is crucial for the continued development of novel therapeutic strategies to overcome treatment failure and further improve patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of targeted therapy for lung cancer.

References

- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 2. Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]

- 4. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

Lorlatinib Acetate's Activity Against ROS1 Fusion Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of lorlatinib acetate, a third-generation tyrosine kinase inhibitor (TKI), against cancers driven by ROS1 fusion proteins, primarily in the context of non-small cell lung cancer (NSCLC). Lorlatinib is a potent, brain-penetrant, ATP-competitive inhibitor designed to target both ALK and ROS1, including many of the mutations that confer resistance to earlier-generation TKIs.[1][2][3]

Mechanism of Action

ROS1 gene rearrangements, present in approximately 1-2% of NSCLC cases, lead to the expression of a fusion protein with a constitutively active ROS1 tyrosine kinase domain.[4][5] This aberrant kinase activity drives oncogenesis by activating downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][6]

Lorlatinib functions by binding to the ATP-binding pocket of the ROS1 kinase domain, effectively blocking its phosphorylation activity.[1][6] This inhibition halts the downstream signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[6][7] A key characteristic of lorlatinib is its macrocyclic structure, which allows it to maintain high binding affinity and overcome steric hindrance caused by certain resistance mutations.[6]

Figure 1: Simplified ROS1 Signaling Pathway and Lorlatinib Inhibition.

Preclinical Activity Data

Preclinical studies using engineered cell lines, such as Ba/F3, have been instrumental in quantifying the potency of lorlatinib against various ROS1 fusion proteins and their resistance mutants. The data consistently demonstrates lorlatinib's high potency against wild-type ROS1 fusions and its ability to overcome certain mutations that confer resistance to earlier-generation inhibitors like crizotinib.[8]

Table 1: In Vitro Inhibitory Activity of Lorlatinib Against ROS1 Fusions

| Cell Line / ROS1 Status | Fusion Partner | IC50 (nmol/L) | Reference |

|---|---|---|---|

| Ba/F3 ROS1 Wild-Type | CD74 | 0.7 | [8] |

| HCC78 Cell Line | SLC34A2 | 1.3 | [7] |

| Ba/F3 ROS1 G2032R | CD74 | 196.6 | [8] |

| Ba/F3 ROS1 L2086F | CD74 | Refractory | [8][9] |

| Ba/F3 ROS1 G2032R/L2086F | CD74 | Refractory | [8][9] |

| Ba/F3 ROS1 S1986F/G2032R/L2086F | CD74 | Refractory |[8][9] |

Note: "Refractory" indicates a lack of significant inhibition at clinically achievable concentrations.

In vivo studies have corroborated these findings, showing that lorlatinib can induce significant tumor regression in xenograft models expressing FIG-ROS1 and CD74-ROS1 fusions.[7] However, the preclinical data also highlights a key challenge: lorlatinib is less potent against the ROS1 G2032R solvent front mutation compared to its wild-type counterpart and is largely ineffective against the novel L2086F mutation.[8][9]

Clinical Efficacy and CNS Activity

Clinical trials have established lorlatinib as an important therapeutic option for patients with advanced ROS1-positive NSCLC, both in treatment-naïve and previously treated settings. A notable advantage of lorlatinib is its excellent penetration of the blood-brain barrier, leading to high rates of intracranial response.[5][6][10]

Table 2: Summary of Clinical Efficacy of Lorlatinib in ROS1-Positive NSCLC

| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR | Reference(s) |

|---|---|---|---|---|

| TKI-Naïve | 62-69% | 21.0 - 35.8 months | 64-72% | [2][5][11] |

| Crizotinib-Pretreated | 35-47.6% | 8.5 - 10 months | 50% |[5][10][12] |

In a pivotal phase 1-2 trial, TKI-naïve patients treated with lorlatinib had an ORR of 62%, with a median PFS of 21.0 months.[5] For patients who had progressed on prior crizotinib, the ORR was 35% with a median PFS of 8.5 months.[5][10] Importantly, intracranial responses were observed in 64% of TKI-naïve patients and 50% of crizotinib-pretreated patients with baseline CNS metastases.[5][10]

Mechanisms of Resistance to Lorlatinib

Despite the initial efficacy of lorlatinib, acquired resistance is common. Resistance mechanisms are broadly categorized as on-target (secondary mutations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).

On-Target Resistance: Post-lorlatinib biopsies have revealed that nearly half of resistant cases harbor secondary ROS1 mutations.[8][9]

-

ROS1 G2032R: This solvent front mutation is the most common on-target resistance mechanism to both crizotinib and lorlatinib, found in approximately one-third of resistant cases.[8][9] While preclinical data suggested some activity, clinical responses in patients with G2032R mutations are not observed.[5][8]

-

ROS1 L2086F: This is a novel mutation identified in lorlatinib-resistant tumors. Structural modeling indicates that it causes steric interference with the binding of lorlatinib.[8][13]

-

Compound Mutations: Complex mutations involving multiple amino acid changes (e.g., G2032R/L2086F) have also been identified post-lorlatinib, conferring high levels of resistance.[8][9]

Off-Target Resistance: In cases without secondary ROS1 mutations, resistance can be driven by the activation of alternative signaling pathways that bypass the need for ROS1. These include:

Figure 2: Mechanisms of Acquired Resistance to Lorlatinib.

Key Experimental Protocols

The characterization of lorlatinib's activity relies on a set of standardized preclinical and clinical research methodologies.

A. Patient Biopsy Genotyping and Sequencing

-

Objective: To identify ROS1 fusions and acquired resistance mutations from tumor tissue or liquid biopsies (ctDNA) in patients progressing on TKI therapy.

-

Methodology: Tumor biopsies are obtained from patients with advanced NSCLC. DNA and RNA are extracted from the tissue. Next-Generation Sequencing (NGS) is performed on these samples to detect gene fusions, single nucleotide variants (SNVs), insertions/deletions (indels), and copy number alterations.[8][13] Targeted RNA sequencing is often used to confirm fusion partners.

B. Generation of ROS1-Mutant Ba/F3 Cell Lines

-

Objective: To create stable cell lines expressing specific ROS1 fusions and resistance mutations to test drug sensitivity in a controlled in vitro environment.

-

Methodology: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is used. A retroviral vector containing the coding sequence for a specific ROS1 fusion protein (e.g., CD74-ROS1) is generated. Site-directed mutagenesis is used to introduce specific resistance mutations (e.g., G2032R). Ba/F3 cells are then transduced with the retrovirus. Successful transformants become IL-3 independent, as their survival is now driven by the constitutively active ROS1 fusion protein.[8]

C. Drug Sensitivity and Cell Viability Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of lorlatinib and other TKIs against various ROS1-driven cell lines.

-

Methodology:

-

Ba/F3 cells expressing the ROS1 fusion of interest are seeded into 96-well plates.

-

The cells are treated with a serial dilution of the TKI (e.g., lorlatinib) for a set period, typically 48-72 hours.

-

Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

The resulting data is plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.[8][15]

-

Figure 3: Workflow for Identifying and Validating Resistance Mutations.

D. Structural Modeling

-

Objective: To predict the structural basis of drug binding and resistance.

-

Methodology: Computer-based molecular modeling is used to visualize the three-dimensional structure of the ROS1 kinase domain in complex with lorlatinib. When a resistance mutation is identified, its effect on the protein's conformation and its interaction with the drug can be simulated to understand the mechanism of resistance, such as steric hindrance.[8][13]

Conclusion

This compound is a highly active inhibitor of ROS1 fusion proteins, demonstrating durable systemic and intracranial responses in patients with advanced NSCLC. Its efficacy in both TKI-naïve and crizotinib-resistant settings establishes it as a critical component of the therapeutic armamentarium. However, the emergence of acquired resistance, particularly through the G2032R and L2086F mutations, remains a significant clinical challenge. Understanding these resistance mechanisms through robust preclinical modeling and clinical biopsy sequencing is essential for the development of next-generation ROS1 inhibitors and combination strategies to overcome resistance and improve long-term outcomes for patients with ROS1-rearranged cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Lorlatinib in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]